Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-aminopyridine with ethyl 2-chloroacetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methylpyrazolo[1,5-A]pyridine-3-carboxylate
- Ethyl 7-methyl-2-p-tolylpyrazolo[1,5-A]pyrimidine-6-carboxylate
- Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
Uniqueness
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and facilitate specific interactions with biological targets, making it a valuable compound for drug discovery and development .
Biological Activity
Ethyl 7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, as well as potential mechanisms of action.
Chemical Structure and Properties
This compound features a unique fused ring system combining pyrazole and pyridine moieties. Its molecular formula is C12H14N2O3, with a molecular weight of approximately 234.25 g/mol. The presence of the methoxy group at the 7-position and a methyl group at the 2-position of the pyrazolo ring contributes to its distinctive chemical behavior and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it may inhibit bacterial growth through specific interactions with microbial enzymes or cellular pathways. This activity is particularly relevant in the context of increasing antibiotic resistance, positioning this compound as a candidate for further development in antimicrobial therapies .
Anticancer Properties
The compound has also been studied for its anticancer potential . Pyrazole derivatives are known to exhibit significant cytotoxic effects against various cancer cell lines. This compound has shown promise in inhibiting the proliferation of cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231. These studies suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key signaling pathways associated with cell survival and proliferation .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various enzymes and receptors , leading to alterations in cellular signaling pathways. This interaction may result in the inhibition or activation of specific biological processes, contributing to its antimicrobial and anticancer activities .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it can be compared with other related compounds within the pyrazolo-pyridine family:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | 55899-18-8 | 0.96 |
Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | 51135-70-7 | 0.95 |
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate | 99446-50-1 | 0.95 |
These compounds share structural similarities but differ in functional groups and positions on the heterocyclic rings, which may influence their biological activity and reactivity. The presence of the methoxy group in this compound adds to its unique profile compared to others in this category.
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 cells. Results indicated significant cell death through apoptosis pathways when combined with doxorubicin, suggesting a potential synergistic effect that warrants further exploration in clinical settings .
- Antimicrobial Testing : Another study assessed the compound's antimicrobial activity against various pathogens. The results showed effective inhibition of bacterial growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative therapeutic agent .
Properties
CAS No. |
1352397-25-1 |
---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(15)11-8(2)13-14-9(11)6-5-7-10(14)16-3/h5-7H,4H2,1-3H3 |
InChI Key |
LFLNCKNIKWNCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2N=C1C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.